molecular formula C14H25FO B3044653 (Z)-tetradec-9-enoyl Fluoride CAS No. 100303-39-7

(Z)-tetradec-9-enoyl Fluoride

Cat. No.: B3044653
CAS No.: 100303-39-7
M. Wt: 228.35 g/mol
InChI Key: NZYIMBOUFGSJBM-WAYWQWQTSA-N
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Description

(Z)-Tetradec-9-enoyl fluoride (CAS: 100303-39-7) is an unsaturated acyl fluoride characterized by a 14-carbon chain with a cis-configured double bond at the 9th position and a reactive fluoride group at the terminal carbonyl. Its molecular formula is C₁₄H₂₅FO, with a molecular weight of 228.35 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and specialty chemical production due to its moderate reactivity and stability compared to other acyl halides .

Aike Chemical, a leading supplier, offers this compound at 95% purity in 1g quantities, emphasizing its role in custom synthesis for drug development. The compound’s structural uniqueness lies in its combination of a long unsaturated chain and a fluoride leaving group, enabling selective reactions in complex organic syntheses .

Properties

CAS No.

100303-39-7

Molecular Formula

C14H25FO

Molecular Weight

228.35 g/mol

IUPAC Name

(Z)-tetradec-9-enoyl fluoride

InChI

InChI=1S/C14H25FO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3/b6-5-

InChI Key

NZYIMBOUFGSJBM-WAYWQWQTSA-N

SMILES

CCCCC=CCCCCCCCC(=O)F

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)F

Canonical SMILES

CCCCC=CCCCCCCCC(=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Reactivity Comparison

The reactivity and applications of (Z)-tetradec-9-enoyl fluoride are best understood through comparison with analogous compounds differing in functional groups or chain geometry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Reactivity Profile Key Applications Source
This compound 100303-39-7 C₁₄H₂₅FO 228.35 Acyl fluoride Moderate; slower hydrolysis Pharmaceutical intermediates Aike Chemical
(Z)-Tetradec-9-enoyl Chloride 95548-25-7 C₁₄H₂₅ClO 244.80 Acyl chloride High; rapid hydrolysis Lipid synthesis, polymers Larodan
(Z)-Tetradec-9-enyl Acetate 16725-53-4 C₁₆H₃₀O₂ 254.41 Ester Low; hydrolyzes under acidic conditions Fragrances, surfactants Ashford’s Dictionary
9-Tetradecenoic Acid Hexadecyl Ester 64660-84-0 C₃₀H₅₆O₂ 448.76 Ester Very low; stable in neutral conditions Lubricants, industrial coatings Safety data sheet
Key Observations:
  • Acyl Fluoride vs. Chloride : The fluoride derivative exhibits lower reactivity than its chloride counterpart due to the stronger C-F bond, making it preferable for controlled syntheses where slower reaction kinetics are advantageous. However, acyl chlorides dominate industrial applications (e.g., lipid modification) due to their cost-effectiveness and rapid reactivity .
  • Fluoride vs. Esters: Esters like (Z)-tetradec-9-enyl acetate are significantly less reactive and serve in non-synthetic roles (e.g., fragrance components). The fluoride’s electrophilic carbonyl group enables nucleophilic acyl substitutions, a property absent in esters .

Structural and Physicochemical Properties

  • Double Bond Geometry: The cis (Z)-configuration in all compared compounds ensures similar solubility profiles in nonpolar solvents. However, the fluoride’s electronegative group increases polarity slightly, enhancing solubility in polar aprotic solvents like THF .
  • Molecular Weight Trends : The hexadecyl ester (C₃₀H₅₆O₂) has the highest molecular weight (448.76 g/mol), correlating with its use in high-viscosity applications like lubricants .

Q & A

Q. What are the standard methods for synthesizing (Z)-tetradec-9-enoyl Fluoride, and how is its structural purity validated?

Synthesis typically involves esterification of (Z)-tetradec-9-enoic acid with a fluorinating agent (e.g., cyanuric fluoride or DAST). Critical parameters include anhydrous conditions, controlled temperature (0–5°C), and inert atmospheres to prevent hydrolysis. Purification via fractional distillation or column chromatography is essential. Structural validation employs ¹H/¹³C NMR to confirm double-bond geometry (Z-configuration) and FT-IR to verify the acyl fluoride C=O stretch (~1840 cm⁻¹). Purity is assessed via GC-MS with flame ionization detection, ensuring >98% purity for experimental reproducibility .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

Reverse-phase HPLC coupled with UV detection (210–230 nm) is preferred for quantification. For trace analysis in lipid-rich samples, LC-MS/MS using electrospray ionization (negative mode) provides high sensitivity (LOD ~0.1 ng/mL). Sample preparation involves liquid-liquid extraction with dichloromethane, followed by derivatization with pentafluorobenzyl bromide to enhance volatility in GC-MS workflows .

Q. How does solvent polarity influence the stability of this compound during storage and reactions?

Stability tests show rapid hydrolysis in protic solvents (e.g., water, methanol) due to nucleophilic attack on the electrophilic fluoride. In aprotic solvents (e.g., THF, DCM), degradation rates decrease significantly. For long-term storage, solutions in anhydrous DCM at –20°C under argon are optimal. Kinetic studies using NMR time-course experiments monitor degradation products (e.g., carboxylic acid) to establish half-lives .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported reactivity of this compound across nucleophilic substitution studies?

Contradictions often arise from trace moisture or solvent impurities. Rigorous drying protocols (e.g., molecular sieves, solvent distillation) and in situ FT-IR monitoring of reaction mixtures can identify confounding variables. Comparative kinetic studies under controlled conditions (e.g., using deuterated solvents) clarify solvent effects. Statistical tools like ANOVA assess reproducibility across replicates, while DFT calculations model transition states to rationalize divergent pathways .

Q. How can isotopic labeling elucidate the metabolic fate of this compound in lipid biosynthesis pathways?

Incorporation of ¹³C-labeled this compound into phospholipids (e.g., via LC-HRMS ) tracks metabolic flux in cell cultures. Radiolabeled ³H analogs enable quantification of hydrolysis products in tissues. Enzyme inhibition assays with serine hydrolase inhibitors (e.g., PMSF) identify specific esterases involved in its catabolism .

Q. What methodologies address conflicting data on the environmental persistence of fluorinated acyl derivatives in ecological risk assessments?

Microcosm studies simulate soil/water systems under varying pH and microbial activity to measure degradation rates. QSPR models correlate molecular descriptors (e.g., logP, polar surface area) with half-lives. Contradictory field data require meta-analysis using Cochran’s Q-test to evaluate heterogeneity, followed by subgroup stratification (e.g., by soil type or temperature) .

Data Analysis & Reporting

Q. What statistical approaches are critical for interpreting variability in fluorination efficiency across batch syntheses?

Multivariate regression identifies key factors (e.g., reagent stoichiometry, temperature). Control charts (X-bar and R charts) monitor process stability, while Grubbs’ test detects outliers in yield data. Reporting should include confidence intervals (95% CI) and effect sizes to distinguish practical vs. statistical significance .

Q. How should researchers validate computational models predicting the electrophilicity of this compound in reaction mechanisms?

Q. What protocols ensure compliance with open-data mandates while protecting sensitive metabolic study data?

Implement de-identification (removing patient/species identifiers) and pseudonymization for datasets. Use repositories like Zenodo with embargo options. Metadata should detail analytical conditions (e.g., LC-MS parameters) to meet FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can peer review processes mitigate bias in fluorochemical toxicity studies?

Adopt double-blind review and pre-registration of hypotheses/methods on platforms like Open Science Framework. Independent replication studies, supported by detailed SOPs in supplemental materials, reduce confirmation bias. Transparent reporting of conflicts of interest (e.g., funding sources) is mandatory .

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